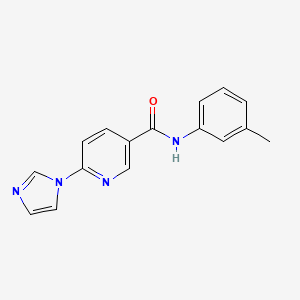

(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

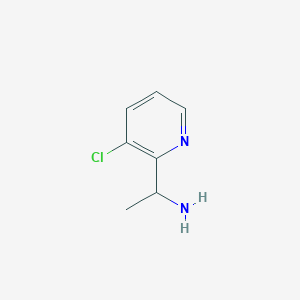

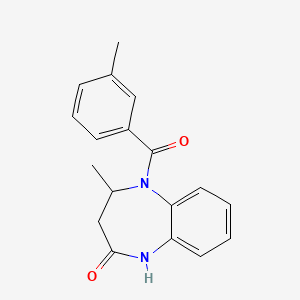

“(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups and rings, including a 1,2,3-triazole ring, a pyridine ring, and a phenylpiperazine moiety .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the pyridine ring are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The phenylpiperazine moiety consists of a phenyl ring attached to a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms .科学的研究の応用

Enzyme Inhibition and Molecular Interactions

- Endocannabinoid Hydrolases Inhibition : The compound was tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Some derivatives demonstrated potent dual FAAH-MAGL inhibition properties, with IC(50) values in the nanomolar range. This suggests potential for therapeutic applications in modulating endocannabinoid system activities (Morera et al., 2012).

Chemical Structure and Synthesis

- Synthesis and Crystal Structure : The compound was synthesized and characterized by NMR, MS, and IR spectra. Its structure was further confirmed through X-ray diffraction, providing a deeper understanding of its chemical properties and potential for further modifications (Cao et al., 2010).

Pharmaceutical Applications

NK-1 Antagonist Activity : Utilized in the synthesis of compounds exhibiting NK-1 antagonist activity, indicating potential applications in pharmaceutical development for conditions modulated by the NK-1 receptor (Jungheim et al., 2006).

P2X7 Antagonist Clinical Candidate : A derivative was used in the discovery of a P2X7 antagonist, suggesting its application in the treatment of mood disorders. This indicates its role in the development of new therapeutic agents targeting the P2X7 receptor (Chrovian et al., 2018).

Material Science Applications

- Corrosion Inhibitors for Mild Steel : The compound and its derivatives were investigated as corrosion inhibitors, demonstrating significant inhibition efficiency. This suggests its application in protecting metal surfaces in industrial contexts (Ma et al., 2017).

Antimicrobial Activity

Antimicrobial Activity : Some derivatives showed potent antimicrobial activity against various bacteria, indicating potential use in the development of new antimicrobial agents (Kumar et al., 2012).

Synthesis and Biological Evaluation : Evaluated for its in vivo antiinflammatory and in vitro antibacterial activity, with some compounds showing significant effectiveness. This highlights its potential in developing anti-inflammatory and antibacterial drugs (Ravula et al., 2016).

将来の方向性

The future directions for research on this compound could include further investigation of its synthesis and reactions, as well as exploration of its potential biological activity. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

特性

IUPAC Name |

[1-(4-ethylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O/c1-2-20-8-10-23(11-9-20)32-25(21-12-14-27-15-13-21)24(28-29-32)26(33)31-18-16-30(17-19-31)22-6-4-3-5-7-22/h3-15H,2,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWGLRTDMSPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2555942.png)

![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)

![6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2555948.png)

![N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide](/img/structure/B2555959.png)